molecular formula C13H13BrN2O2S B6629238 2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide

2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide

Cat. No.: B6629238
M. Wt: 341.23 g/mol
InChI Key: GHYCZWBICPNRJO-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a bromine atom, an ethyl group, and a pyridin-4-yl group attached to a benzenesulfonamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of sulfonamide-based drugs with antibacterial, antifungal, and anti-inflammatory properties.

    Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: Utilized in the development of functional materials and polymers with specific properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methyl-N-pyridin-4-ylbenzenesulfonamide
  • 2-chloro-N-ethyl-N-pyridin-4-ylbenzenesulfonamide
  • 2-bromo-N-ethyl-N-pyridin-3-ylbenzenesulfonamide

Uniqueness

2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and coupling reactions. The ethyl group and pyridin-4-yl moiety also contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-2-16(11-7-9-15-10-8-11)19(17,18)13-6-4-3-5-12(13)14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYCZWBICPNRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=NC=C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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